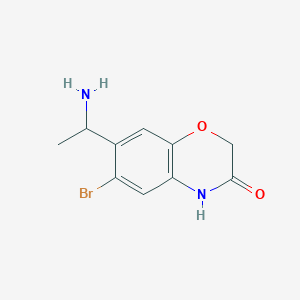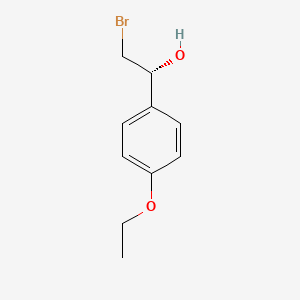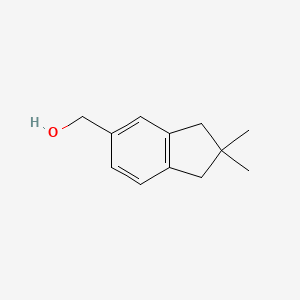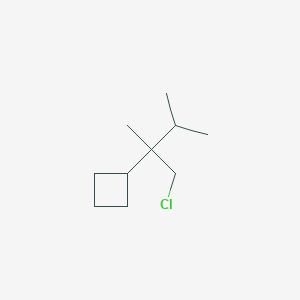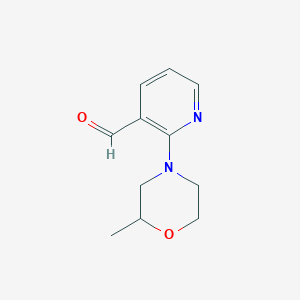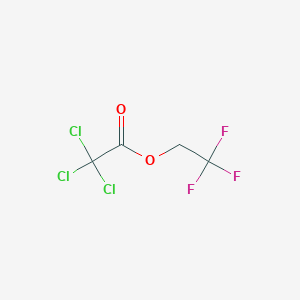
2,2,2-Trifluoroethyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl trichloroacetate is an organic compound with the molecular formula C4H2Cl3F3O2. It is a specialty product often used in proteomics research due to its unique chemical properties . The compound is characterized by the presence of both trifluoroethyl and trichloroacetate groups, which contribute to its reactivity and versatility in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl trichloroacetate typically involves the reaction of trichloroacetic acid with 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{CCl}_3\text{COOH} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{CCl}_3\text{COOCH}_2\text{CF}_3} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce trichloroacetic acid and 2,2,2-trifluoroethanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Trichloroacetic acid and 2,2,2-trifluoroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2,2,2-Trifluoroethyl trichloroacetate is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in proteomics research to modify proteins and study their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl trichloroacetate involves its reactivity with various nucleophiles and electrophiles. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The trichloroacetate group can undergo hydrolysis, releasing trichloroacetic acid and 2,2,2-trifluoroethanol, which can further participate in various chemical reactions.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: Similar in structure but with a trifluoroacetate group instead of a trichloroacetate group.
2,2,2-Trifluoroethyl acetate: Contains an acetate group instead of a trichloroacetate group.
Uniqueness: 2,2,2-Trifluoroethyl trichloroacetate is unique due to the presence of both trifluoroethyl and trichloroacetate groups, which impart distinct reactivity and properties. The combination of these groups makes it a valuable reagent in various chemical and biological applications.
Properties
CAS No. |
13686-36-7 |
|---|---|
Molecular Formula |
C4H2Cl3F3O2 |
Molecular Weight |
245.41 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H2Cl3F3O2/c5-4(6,7)2(11)12-1-3(8,9)10/h1H2 |
InChI Key |
PBNSIWIXDXFYGL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


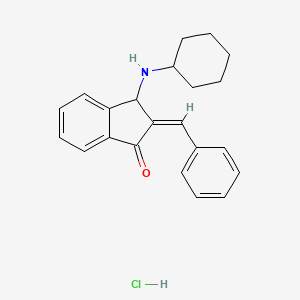
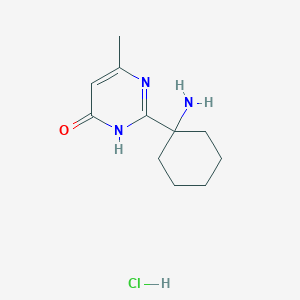
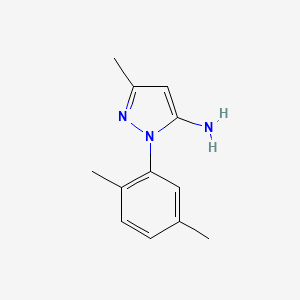
![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)
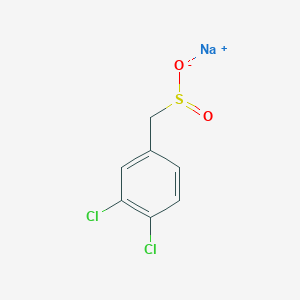
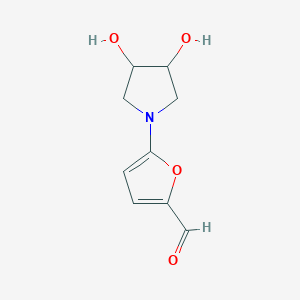
![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)

